2-(Pyridin-2-yl)malonaldehyde
Overview
Description
2-(Pyridin-2-yl)malonaldehyde is an organic compound with the molecular formula C8H7NO2. It is characterized by a pyridine ring attached to a malonaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Mode of Action
It is known that the compound can participate in synthetic methods for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .
Biochemical Pathways
The compound’s role in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests it may influence pathways involving these oxazole compounds .
Result of Action
Its role in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests it may contribute to the properties and activities of these oxazole compounds .
Action Environment
It’s worth noting that the compound is typically stored at ambient temperature , suggesting that it is stable under standard environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)malonaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with malonic acid derivatives. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)malonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyridine-2-yl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include various pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Pyridin-2-yl)malonaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in material science
Comparison with Similar Compounds
2-(Pyridin-4-yl)malonaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
Pyridine-2-carboxaldehyde: Lacks the malonaldehyde moiety but shares the pyridine ring structure.
Malonaldehyde: Lacks the pyridine ring but shares the malonaldehyde structure
Uniqueness: 2-(Pyridin-2-yl)malonaldehyde is unique due to the combination of the pyridine ring and malonaldehyde moiety, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
2-pyridin-2-ylpropanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMMLUFYTCOQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371940 | |
Record name | 2-(2-Pyridyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-83-4 | |
Record name | 2-(2-Pyridyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pyridyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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